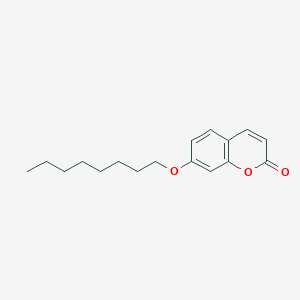

7-(octyloxy)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H22O3 |

|---|---|

Molecular Weight |

274.35 g/mol |

IUPAC Name |

7-octoxychromen-2-one |

InChI |

InChI=1S/C17H22O3/c1-2-3-4-5-6-7-12-19-15-10-8-14-9-11-17(18)20-16(14)13-15/h8-11,13H,2-7,12H2,1H3 |

InChI Key |

VIEXWWDWANUXAB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 7 Octyloxy 2h Chromen 2 One

Retrosynthetic Analysis and Strategic Disconnections for 7-(octyloxy)-2H-chromen-2-one

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a primary disconnection strategy involves cleaving the ether linkage and the coumarin (B35378) core.

A logical retrosynthetic approach for this compound would start by disconnecting the octyloxy side chain, leading to 7-hydroxy-2H-chromen-2-one (umbelliferone) and an octyl halide (e.g., 1-bromooctane). This is a standard Williamson ether synthesis disconnection. Further disconnection of the coumarin core can be achieved through several established reactions. One common method is the Pechmann condensation, which would lead back to resorcinol (B1680541) and a β-ketoester. Another key disconnection is based on the Knoevenagel condensation, which breaks down the α,β-unsaturated lactone system into a 2-hydroxybenzaldehyde derivative and a compound with an active methylene (B1212753) group, such as diethyl malonate. orientjchem.org This strategic thinking allows for the identification of readily available precursors and the formulation of a viable synthetic plan. youtube.comyoutube.comscripps.eduicj-e.org

Classical and Modern Synthetic Routes to this compound Derivatives

The synthesis of this compound can be accomplished through various classical and modern methods, often starting from 7-hydroxycoumarin derivatives.

Fischer-Speier Esterification and Knoevenagel Condensation Pathways

While Fischer-Speier esterification is a fundamental reaction for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst, wikipedia.orgorganic-chemistry.orgmdpi.commasterorganicchemistry.comresearchgate.net its direct application to form the lactone ring of the coumarin itself is less common. However, the principles of acid catalysis are central to many coumarin syntheses.

A more direct and widely used method for constructing the coumarin backbone is the Knoevenagel condensation . orientjchem.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In the context of this compound synthesis, a common starting material is 2,4-dihydroxybenzaldehyde. The octyloxy group is typically introduced first via a Williamson ether synthesis to yield 2-hydroxy-4-(octyloxy)benzaldehyde. This intermediate then undergoes a Knoevenagel condensation with a suitable active methylene compound, such as malonic acid or its esters, in the presence of a base like piperidine (B6355638) or pyridine, to form the coumarin ring system. mdpi.com The reaction is often followed by decarboxylation if malonic acid is used.

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Williamson Ether Synthesis | 7-hydroxy-4-methyl-2H-chromen-2-one, 1-bromooctane | Potassium hydroxide | 4-methyl-7-(octyloxy)-2H-chromen-2-one |

| Knoevenagel Condensation | 2-hydroxy-4-(octyloxy)benzaldehyde, Malonic acid | Piperidine, Pyridine | This compound-3-carboxylic acid |

Microwave-Assisted and Catalyst-Free Synthesis Protocols

Modern synthetic chemistry has increasingly focused on developing more efficient and environmentally friendly methods. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. chim.it The Pechmann condensation, a classic method for coumarin synthesis, can be effectively accelerated using microwave irradiation. For instance, the reaction of a phenol (B47542) with a β-ketoester, which traditionally requires long heating times with strong acids, can be completed in minutes under microwave conditions, sometimes even without a solvent. derpharmachemica.comresearchgate.net This approach has been successfully applied to the synthesis of various coumarin derivatives. chim.itmdpi.com

The development of catalyst-free synthesis protocols is another significant advancement in green chemistry. researchgate.netchemrxiv.orgnih.gov While many coumarin syntheses rely on acid or base catalysts, some modern methods aim to eliminate these additives. Visible-light-promoted reactions, for example, can facilitate certain bond formations without the need for a traditional catalyst. rsc.org Additionally, reactions in green solvents like water or under solvent-free conditions are being explored to minimize environmental impact. nih.gov For the synthesis of this compound, a catalyst-free approach could potentially involve the reaction of a suitably substituted precursor under thermal or photochemical conditions.

Purification and Isolation Techniques for this compound from Reaction Mixtures

After the synthesis, the isolation and purification of this compound from the reaction mixture are crucial to obtain a product of high purity. Common techniques include:

Extraction: The crude reaction mixture is typically worked up by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to separate the desired product from inorganic salts and other water-soluble impurities. jmp.ir

Chromatography: Column chromatography is a widely used method for purifying coumarin derivatives. researchgate.net Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the eluent. aip.org The polarity of the eluent is gradually increased to separate the product from unreacted starting materials and byproducts. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. jmp.iraip.org

Crystallization: Recrystallization from a suitable solvent or solvent mixture is an effective final purification step. ukm.my This technique relies on the difference in solubility of the compound and impurities at different temperatures. For this compound, which is a solid, recrystallization from a solvent like ethanol (B145695) or methanol (B129727) can yield a highly pure crystalline product. nih.gov The purity can be confirmed by measuring its melting point. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for 7 Octyloxy 2h Chromen 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of 7-(octyloxy)-2H-chromen-2-one

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound, this technique provides definitive confirmation of its molecular formula.

HRMS analysis of this compound, which has a nominal mass of 288 g/mol , allows for the determination of its exact mass with a high degree of accuracy. The experimentally determined monoisotopic mass can be compared to the theoretically calculated mass for the molecular formula C₁₇H₂₂O₃. This comparison, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition, distinguishing it from other potential isobaric compounds. For instance, a related compound, 4-methyl-7-octyloxy-2H-chromen-2-one, is reported to have a molecular ion peak at m/z 288, consistent with its suggested formula of C₁₈H₂₄O₃. aip.org Techniques like electrospray ionization (ESI) are often employed to generate ions for HRMS analysis. mdpi.comacs.org

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals for each type of proton in the molecule. For a similar compound, 4-propyl-7-octyloxy-2H-chromen-2-one, the proton NMR spectrum shows distinct peaks: a triplet for the terminal methyl group of the octyloxy chain, multiplets for the methylene (B1212753) groups of the octyloxy chain, a triplet for the methylene group attached to the oxygen, and signals corresponding to the aromatic protons of the coumarin (B35378) core. nih.gov Specifically for 4-methyl-7-octyloxy-2H-chromen-2-one, the spectrum in DMSO-d6 shows a signal for the methyl group at 2.39 ppm, the vinylic proton at 6.15 ppm, aromatic protons between 6.68 and 8.58 ppm, and the octyloxy chain protons with the terminal methyl group at 0.86 ppm and the methylene group adjacent to the oxygen at 4.06 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the lactone, the carbons of the aromatic ring, and the carbons of the octyloxy side chain. ceon.rsbohrium.com The chemical shifts of these carbons are indicative of their local electronic environment. For example, the lactone carbonyl carbon (C-2) would appear at a downfield chemical shift. ceon.rs

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the octyloxy chain and the aromatic ring. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the correct positions of the substituents on the coumarin ring. ceon.rs

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. anton-paar.comrenishaw.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. A strong absorption band is expected for the C=O stretching vibration of the lactone ring. researchgate.net Other significant bands include those for the C-O-C stretching of the ether linkage, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations of the aliphatic octyloxy chain. For a related derivative, the FT-IR spectrum showed a strong band around 1716 cm⁻¹ assigned to the C=O group. aip.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. mt.comhoriba.com The Raman spectrum of this compound would show characteristic bands for the aromatic ring breathing modes and the C=C double bonds within the coumarin nucleus. mt.com The vibrations of the C-C bonds in the octyloxy chain would also be visible. ntno.org

Ultraviolet-Visible Absorption and Fluorescence Spectroscopies for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopies are used to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of coumarin derivatives is characterized by absorption bands arising from π → π* electronic transitions within the conjugated system of the chromen-2-one core. bbec.ac.in The position and intensity of these bands can be influenced by the nature and position of substituents. The presence of the electron-donating octyloxy group at the 7-position is expected to cause a red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted coumarin. researchgate.net For example, the UV-Vis spectrum of similar coumarin derivatives in chloroform (B151607) solution shows strong absorption bands. researchgate.net

Fluorescence Spectroscopy: Many coumarin derivatives are known for their fluorescent properties. rsc.org Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence emission. The wavelength of maximum emission and the fluorescence quantum yield are important parameters that characterize its emissive properties. The electron-donating nature of the 7-octyloxy group generally enhances the fluorescence of the coumarin scaffold. acgpubs.org

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile compounds like this compound. rsc.org A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can effectively separate the target compound from starting materials, by-products, and degradation products. The purity is determined by the relative area of the main peak in the chromatogram detected by a UV detector. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. arccjournals.combiomedpharmajournal.org It is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS to confirm its identity and assess its purity. epa.govinnovareacademics.inphcogj.com The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, and the mass spectrometer provides a mass spectrum of the eluting compound, which serves as a molecular fingerprint.

Interactive Data Tables

Table 1: ¹H NMR Data for a Related Compound (4-methyl-7-octyloxy-2H-chromen-2-one in DMSO-d6) nih.gov

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.58 | d | 1H | H-5 |

| 6.78 | dd | 1H | H-6 |

| 6.68 | d | 1H | H-8 |

| 6.15 | s | 1H | H-3 |

| 4.06 | t | 2H | H-1' |

| 2.39 | s | 3H | 4-CH₃ |

| 1.72 | m | 2H | H-2' |

| 1.40 | m | 2H | H-7' |

| 1.29 | m | 8H | H-3', H-4', H-5', H-6' |

| 0.86 | t | 3H | 7'-CH₃ |

Table 2: FT-IR Data for a Related Coumarin Derivative aip.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1716 | Strong | C=O (lactone) stretching |

| ~3184 | Medium | Hydrogen-bonded γ-OH (in precursor) |

In Vitro Biological Activities and Molecular Mechanism Elucidation of 7 Octyloxy 2h Chromen 2 One

Cellular Growth Modulation and Antiproliferative Effects of 7-(octyloxy)-2H-chromen-2-one

Research has demonstrated the antiproliferative activity of this compound against a variety of human cancer cell lines. nih.gov Studies involving this compound have shown its ability to inhibit the growth of breast cancer cells. nih.gov The presence of an octyloxy substituent on the coumarin (B35378) structure has been noted to enhance its potency in breast cancer cells. nih.gov

The effectiveness of an antiproliferative agent is often measured by its IC50 value, which is the concentration required to inhibit 50% of the cancer cell population's growth. In a study, a derivative of this compound, specifically 3-bromo-4-methyl-7-(octyloxy)-2H-chromen-2-one, was used to synthesize styrylcoumarins which were then evaluated against SW480 colon cancer cells. researchgate.net

Table 1: Examples of Antiproliferative Activity of Coumarin Derivatives

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Styrylcoumarin derivative 10c | SW480 | Colon Cancer | 1.01 researchgate.net |

| Styrylcoumarin derivative 10d | SW480 | Colon Cancer | 5.33 researchgate.net |

| Styrylcoumarin derivative 6e | SW480 | Colon Cancer | 6.92 researchgate.net |

A critical factor in the development of cancer therapeutics is selective cytotoxicity, meaning the compound should be more toxic to cancer cells than to normal, non-transformed cells. Research on coumarin derivatives has included assessments against non-cancerous cell lines to determine their selectivity. For instance, styrylcoumarins derived from a this compound precursor were tested against CHO-K1 (Chinese hamster ovary) cells, a non-cancerous cell line. researchgate.net The selectivity index (SI), which is the ratio of the IC50 for the non-cancerous cell line to the IC50 for the cancerous cell line, is a key indicator of this differential effect. Higher SI values are desirable as they indicate a greater selectivity for cancer cells. For example, the styrylcoumarin hybrid 10c exhibited a high selectivity index of over 67. researchgate.net

Table 2: Comparative Cytotoxicity and Selectivity Index of Styrylcoumarin Derivatives

| Compound | IC50 SW480 (µM) | IC50 CHO-K1 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Styrylcoumarin derivative 10c | 1.01 researchgate.net | >400 researchgate.net | >67.8 researchgate.net |

| Styrylcoumarin derivative 10d | 5.33 researchgate.net | >400 researchgate.net | >7.2 researchgate.net |

| Styrylcoumarin derivative 6e | 6.92 researchgate.net | >400 researchgate.net | >400 researchgate.net |

Assessment in Specific Neoplastic Cell Lines (e.g., breast cancer, pancreatic cancer)

Investigations into Programmed Cell Death Pathways Induced by this compound

Coumarin derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. nih.govwaocp.orgnih.gov This is a crucial mechanism for their anticancer effects. nih.gov The process of apoptosis involves a cascade of molecular events. One of the key pathways is the intrinsic or mitochondrial pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govnih.gov An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, such as caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase), ultimately leading to cell death. nih.govplos.org Studies on various coumarin derivatives have shown their ability to induce apoptosis in breast cancer cell lines like MCF-7 through these mechanisms. nih.govnih.gov

Autophagy is another cellular process that can be modulated by anticancer agents. encyclopedia.pubsciltp.com It is a complex process that can either promote cell survival or lead to cell death, depending on the cellular context. encyclopedia.pub Some natural compounds have been shown to induce autophagic cell death in cancer cells. encyclopedia.pubnih.gov The interplay between autophagy and apoptosis is intricate; in some cases, autophagy can act as a precursor to apoptosis. researchgate.net While the direct effects of this compound on autophagy are not extensively detailed in the provided search results, the broader class of coumarins has been shown to influence multiple cell death pathways, suggesting that investigating the role of autophagy in the action of this specific compound is a worthwhile area for future research. researchgate.net For instance, studies on other compounds have shown that they can induce both apoptosis and autophagy in cancer cells. researchgate.net

Apoptosis Induction and Mechanistic Interrogations

Cell Cycle Perturbation by this compound: Flow Cytometric and Biochemical Analyses

In addition to inducing apoptosis, many anticancer compounds, including coumarin derivatives, can interfere with the cell cycle, leading to cell cycle arrest at specific phases. nih.govnih.gov This prevents cancer cells from proliferating. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govbiorxiv.orgvirginia.edu Studies on various coumarins have demonstrated their ability to cause cell cycle arrest. For example, some coumarin derivatives have been shown to cause an accumulation of cells in the G2/M phase in A549 lung cancer cells and in the G1 phase in MCF-7 breast cancer cells. nih.gov This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). plos.org For example, a G2/M arrest can be caused by the downregulation of cyclin D1.

Table 3: Summary of In Vitro Biological Activities of Coumarin Derivatives

| Biological Activity | Effect | Cell Line(s) | Key Molecular Events |

|---|---|---|---|

| Antiproliferative | Inhibition of cell growth | SW480 researchgate.net | - |

| Apoptosis Induction | Induces programmed cell death | MCF-7 nih.govnih.gov | Increased Bax/Bcl-2 ratio, caspase activation nih.govnih.gov |

| Cell Cycle Arrest | Accumulation of cells in a specific phase | A549, MCF-7 nih.gov | Modulation of cyclins and CDKs plos.org |

Effects of this compound on Cellular Metabolism and Bioenergetics

The metabolic influence of coumarin derivatives is a key area of investigation, with many exhibiting the ability to modulate crucial metabolic pathways. seejph.comwiley.com The 7-octyloxy substitution, in particular, enhances the lipophilicity of the coumarin core, which can facilitate its interaction with cellular membranes and intracellular components, thereby influencing metabolic processes. mdpi.com

While direct studies on the impact of this compound on nutrient deprivation responses are not extensively documented, research on related coumarin derivatives provides valuable insights. For instance, some coumarins have been shown to protect cells from oxidative stress, a common consequence of nutrient deprivation. Specifically, 7-geranylgeranyloxycoumarin has demonstrated protective effects on cancer cells under nutrient-deprived conditions. molaid.com The octyloxy substituent in this compound is known to increase lipophilicity and membrane permeability, which could enhance its activity within the cell, potentially influencing pathways that respond to nutrient stress.

Coumarins are well-documented modulators of various metabolic enzymes. seejph.comcdnsciencepub.comuef.fi They can interact with and inhibit enzymes crucial for glucose metabolism, such as α-glucosidase and DPP-IV, which are important in managing metabolic disorders like diabetes. seejph.com The structural features of coumarins allow them to form strong hydrogen bonds with the active sites of these enzymes. seejph.com

Furthermore, coumarin derivatives are known to interact with cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast array of xenobiotics. uef.finih.govacs.org The 7-alkoxycoumarins, a class to which this compound belongs, are frequently used as probes for the activity of CYP enzymes. mdpi.com The dealkylation of these compounds is a common metabolic reaction catalyzed by various CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, and CYP2D6. mdpi.commdpi.com The rate and selectivity of this metabolism can be influenced by the nature of the alkoxy group. mdpi.com

Monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters, are also targets for coumarin derivatives. scienceopen.com The coumarin scaffold is considered an ideal framework for designing MAO inhibitors, with substitutions at various positions influencing the inhibitory activity and selectivity for MAO-A and MAO-B. scienceopen.com

The table below summarizes the known effects of coumarin derivatives on various metabolic enzymes.

| Enzyme Family | Specific Enzymes | Observed Effect of Coumarin Derivatives | Reference |

| Glucose Metabolism | α-glucosidase, DPP-IV | Inhibition, leading to potential anti-diabetic effects. | seejph.com |

| Xenobiotic Metabolism | Cytochrome P450 (CYP) enzymes (e.g., CYP1A1, CYP1A2, CYP2A6, CYP2D6) | Substrates for dealkylation, induction or inhibition of enzyme activity. | mdpi.comcdnsciencepub.comuef.finih.govacs.orgmdpi.com |

| Neurotransmitter Metabolism | Monoamine Oxidases (MAO-A, MAO-B) | Inhibition, with structure-dependent selectivity. | scienceopen.com |

| Other Metabolic Enzymes | Carbonic Anhydrases (CAs), Cholinesterases (ChEs) | Inhibition by some alkyl-substituted coumarins. | mdpi.com |

Impact on Nutrient Deprivation Responses in Cellular Models

Identification of Potential Intracellular Targets and Binding Partners of this compound

Identifying the specific intracellular targets of a small molecule is crucial for understanding its mechanism of action. thno.orgrsc.org For coumarins, a variety of methods are employed to uncover their binding partners. The aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental toxins and other ligands, has been identified as a target for some 7-alkoxycoumarins. researchgate.netacs.orgnih.gov Studies have shown that the nature of the alkoxy side chain is a key determinant for AhR activation. researchgate.netacs.org

Computational methods, such as reverse docking and chemical structure similarity searching, are increasingly used to predict potential protein targets for small molecules like coumarin derivatives. bibliomed.org These in silico approaches have successfully identified potential targets like carbonic anhydrase for other coumarin compounds. bibliomed.org

Experimental techniques for target identification include affinity-based pull-down assays and label-free approaches. nih.gov Affinity purification, where the small molecule is immobilized and used to capture its binding partners from cell lysates, is a common strategy. nih.gov Genetic and genomic approaches, such as RNA interference (RNAi) screens, can also reveal genes and their corresponding proteins that interact with a small molecule to produce a cellular effect. pharmafeatures.com

The table below outlines various methods used for identifying intracellular targets of small molecules like coumarins.

| Method Type | Specific Technique | Description | Reference |

| Biochemical | Affinity-based pull-down | A tagged version of the small molecule is used to isolate its binding partners from a complex mixture. | nih.gov |

| Biochemical | Drug Affinity Responsive Target Stability (DARTS) | This method identifies protein targets based on their stabilization upon binding to a small molecule. | nih.gov |

| Genetic/Genomic | RNA interference (RNAi) screens | Gene expression is systematically knocked down to identify genes that modify the cellular response to the small molecule. | pharmafeatures.com |

| Genetic/Genomic | Gene knockout/knockdown | Disrupting specific genes can reveal their role as targets if the resulting phenotype mimics the effect of the compound. | pharmafeatures.com |

| Computational | Reverse docking (Target fishing) | The small molecule is docked against a library of protein structures to predict potential binding partners. | bibliomed.org |

| Computational | Chemical structure similarity searching | The compound is compared to molecules with known targets to infer potential new targets. | bibliomed.org |

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for a specific biological activity. researchgate.net For coumarin derivatives, fluorescence-based assays are particularly well-suited due to the inherent fluorescent properties of the coumarin scaffold and its metabolites. mdpi.com

HTS methods have been developed to screen for inhibitors of enzymes like MAO using fluorescent substrates. scienceopen.comamm-journal.org The conversion of a profluorescent coumarin derivative to a fluorescent metabolite by a target enzyme provides a readily detectable signal that can be measured in a multiwell plate format, allowing for high-throughput analysis. uef.fi This approach is not only efficient but also offers an excellent signal-to-background ratio. uef.fi

In addition to enzyme inhibition assays, HTS can be employed to assess other biological activities. For instance, cell-based assays using reporter genes, such as luciferase, can be used to screen for compounds that activate or inhibit specific signaling pathways. mdpi.comwisconsin.edu The cytotoxicity of compounds can also be evaluated in a high-throughput manner using assays like the MTT assay, which measures cell viability. mdpi.com Virtual screening, a computational HTS method, can be used to screen large libraries of compounds against a protein target to identify potential hits. researchgate.net

The table below lists some HTS methodologies applicable to the biological profiling of coumarin derivatives.

| Screening Method | Principle | Application for Coumarins | Reference |

| Fluorescence-Based Enzyme Assays | Measures the change in fluorescence upon enzymatic conversion of a coumarin-based substrate. | Profiling inhibitors of enzymes like CYPs and MAOs. | uef.fimdpi.comscienceopen.comamm-journal.org |

| Cell-Based Reporter Gene Assays | Quantifies the activity of a reporter gene (e.g., luciferase) linked to a specific promoter to measure pathway activation or inhibition. | Screening for activators or inhibitors of transcription factors like CAR and AhR. | researchgate.netmdpi.comwisconsin.edu |

| Cell Viability Assays (e.g., MTT) | Colorimetric or fluorometric measurement of metabolic activity to determine the number of viable cells. | Assessing the cytotoxic or cytostatic effects of coumarin derivatives on various cell lines. | mdpi.com |

| High-Throughput Virtual Screening | Computational docking of a library of compounds into the active site of a target protein. | Identifying potential binders to specific protein targets like carbonic anhydrase. | bibliomed.orgresearchgate.net |

Structure Activity Relationship Sar Analysis of 7 Octyloxy 2h Chromen 2 One and Analogues

Influence of Alkyl Chain Length and Branching at C-7 on Biological Potency

The length and branching of the alkyl chain at the C-7 position of the coumarin (B35378) ring are critical determinants of biological activity. This is often linked to the lipophilicity of the molecule, which governs its ability to cross cell membranes and interact with target enzymes.

Research on a series of 7-alkoxycoumarins has demonstrated a clear relationship between the length of the alkoxy chain and their interaction with various biological systems. For instance, in studies involving the liver microsomal monooxygenase system, a linear relationship was observed between the logarithm of the capacity factor (a measure of lipophilicity) and the number of carbon atoms (from 1 to 12) in the alkoxy chain. nih.gov This suggests that increasing the chain length systematically alters the compound's lipophilic character. nih.gov

Specifically, in the context of antifungal activity, the length of the alkyl chain at the C-7 position has been shown to be important. nih.gov For example, a derivative with a pentyloxy group at C-7 exhibited a notable antifungal profile. nih.gov Similarly, studies on nematicidal activity against Bursaphelenchus xylophilus found that among various 5-alkoxycoumarins, the 5-ethoxycoumarin derivative showed the highest activity. nih.gov

The interaction with cytochrome P450 (P450) enzymes, which are crucial for drug metabolism, is also heavily influenced by the C-7 alkoxy chain length. Quantitative structure-activity relationship (QSAR) studies have revealed that hydrophobicity is a key factor in the interaction between 7-alkoxycoumarins and P450 2B enzymes. mdpi.com For example, CYP2B35, a P450 enzyme, shows higher activity in the O-dealkylation of long-chain coumarin derivatives (with 6 or 7 carbon chains), such as 7-heptoxycoumarin. researchgate.net In contrast, CYP2B37 prefers short-chain derivatives. researchgate.net This differential substrate preference is attributed to differences in the active site cavities of these enzymes. researchgate.net

Furthermore, branching of the alkyl chain can also modulate activity. For instance, in the context of SIRT2 inhibition, branching of the alkyl chain near the chroman-4-one ring system was found to decrease inhibitory activity. acs.org

The following table summarizes the effect of C-7 alkyl chain length on the catalytic efficiency of different P450 enzymes:

| Enzyme | Preferred Substrate (C-7 Alkoxy Chain) | Catalytic Efficiency (kcat/KM) |

| CYP2B35 | 7-heptoxycoumarin | Highest |

| CYP2B35 | 7-hexoxycoumarin | Second highest |

| CYP2B37 | 7-ethoxy-4-(trifluoromethyl)coumarin | Highest |

| CYP2B37 | 7-methoxy-4-(trifluoromethyl)coumarin | Second highest |

Data sourced from research on structure-function analysis of mammalian CYP2B enzymes. researchgate.net

Role of Substituents on the Chromenone Core (e.g., C-4 position) in Modulating Activity

For example, the presence of a trifluoromethyl group at the C-4 position can significantly impact the substrate selectivity of P450 enzymes. 7-Ethoxy-4-(trifluoromethyl)coumarin is a preferred substrate for CYP2B37, while the same enzyme shows no activity towards 7-alkoxycoumarins lacking this C-4 substituent. researchgate.net This highlights the importance of the C-4 position in directing the interaction with specific enzyme isoforms.

In the context of designing multitarget agents for Alzheimer's disease, modifications at the C-3 and C-4 positions have been explored. mdpi.com For instance, the introduction of different substituents at these positions, along with varying the length of a linker, was investigated to optimize the inhibitory activity against acetylcholinesterase (AChE). mdpi.com

Furthermore, the type, number, and position of substituents on the chromone (B188151) scaffold are vital in determining a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov For example, the introduction of halogen atoms to the chromone core has been shown to produce more active derivatives compared to their non-halogenated counterparts in some studies. nih.gov

The following table illustrates the impact of C-4 substituents on the activity of certain coumarin derivatives:

| Compound Series | C-4 Substituent | Observed Activity/Preference |

| 7-alkoxycoumarins | -H | Preferred by CYP2B35 |

| 7-alkoxy-4-(trifluoromethyl)coumarins | -CF3 | Preferred by CYP2B37 |

| 7-alkoxy-4-methylcoumarins | -CH3 | Varied activity depending on enzyme |

This table is a generalized representation based on findings from multiple studies. researchgate.net

Pharmacophore Identification and Lead Optimization Strategies Based on 7-Alkoxycoumarins

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov Based on the SAR of 7-alkoxycoumarins, a general pharmacophore can be proposed. This typically includes the coumarin scaffold as a core structure, with the C-7 alkoxy group being a key feature for modulating lipophilicity and target interaction.

Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. biosolveit.de Strategies for optimizing 7-alkoxycoumarin leads include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the alkyl chain at C-7 (length, branching, cyclization) and substituents at other positions (e.g., C-3, C-4) to enhance activity and selectivity. numberanalytics.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's profile. numberanalytics.com For example, replacing a hydrogen atom with a fluorine atom.

Scaffold Hopping: Replacing the coumarin core with a different heterocyclic system while retaining the key pharmacophoric features. numberanalytics.com

Computational Modeling: Utilizing tools like molecular docking and QSAR to predict the binding of new analogues to their target and guide the design of more potent compounds. numberanalytics.comnih.gov

For instance, in the development of agents for Alzheimer's disease, the coumarin nucleus has been widely decorated to develop compounds with diverse pharmacological activities. frontiersin.org This often involves hybridizing the coumarin core with other pharmacophores to create multi-target ligands. mdpi.com

The optimization process also needs to consider ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure that the developed drug candidate is not only potent but also has a favorable safety and pharmacokinetic profile. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 7 Octyloxy 2h Chromen 2 One

Quantum Mechanical Calculations for Electronic Properties and Reactivity Descriptors

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of coumarin (B35378) derivatives. These studies provide a foundational understanding of the molecule's stability, reactivity, and optical properties.

For coumarin derivatives, the electronic properties are heavily influenced by the nature and position of substituents on the coumarin core. The presence of an electron-donating group, such as the octyloxy group at the C7 position of 7-(octyloxy)-2H-chromen-2-one, is known to increase the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net This results in a smaller HOMO-LUMO energy gap, which is consistent with a shift in the absorption spectrum to longer wavelengths (a bathochromic shift). researchgate.net

DFT calculations are frequently employed to determine key reactivity descriptors. bohrium.com These descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap (ΔE), dipole moment, and molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. A smaller energy gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. bohrium.com For instance, in related coumarin-Schiff base derivatives, DFT calculations have been used to correlate these electronic parameters with observed mesomorphic (liquid crystal) properties. bohrium.combohrium.com

Table 1: Theoretical Electronic Properties of a Related Coumarin Derivative Data presented for a related coumarin compound to illustrate typical values obtained through DFT calculations.

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.15 eV | researchgate.net |

| LUMO Energy | -1.55 eV | researchgate.net |

| Energy Gap (ΔE) | 4.60 eV | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For coumarin derivatives, docking studies have been performed against various protein targets to explore their potential as therapeutic agents. For example, derivatives of this compound have been docked into the active sites of enzymes like N-myristoyltransferase (NMT) from Leishmania panamensis, a potential target for anti-leishmanial drugs. nih.gov These simulations aim to identify the most energetically favorable binding poses and predict the binding affinity, typically expressed as a docking score in kcal/mol. nih.gov A more negative score indicates a stronger predicted binding affinity. nih.gov

The docking protocol involves preparing the protein structure (often from the Protein Data Bank) and the ligand structure, defining a binding site (or "grid box"), and then allowing the ligand to flexibly explore conformations within that site. nih.govnih.gov The resulting poses are scored based on a function that estimates the free energy of binding. Analysis of the best poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.govnih.gov For instance, docking studies on biscoumarin derivatives against α-glucosidase have revealed hydrophobic interactions with key amino acids, explaining their inhibitory activity. acs.org

Table 2: Example of Molecular Docking Results for a Coumarin Derivative against Leishmania N-myristoyltransferase (NMT)

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecule or a ligand-protein complex over time. These simulations are used to assess the stability of docking poses, analyze conformational changes, and calculate binding free energies. nih.govacs.org

Starting from a docked pose, an MD simulation models the movement of atoms by solving Newton's equations of motion. A typical simulation for a protein-ligand complex runs for tens to hundreds of nanoseconds. nih.govnih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. unair.ac.id A stable RMSD profile for the ligand suggests that it remains securely bound in the active site. unair.ac.idnih.gov

Furthermore, MD simulations allow for a detailed conformational analysis of the ligand and the protein. ethz.ch For flexible molecules like this compound, which has a long octyloxy chain, MD can explore the different conformations this chain can adopt within the binding pocket. The stability of the interactions observed in docking, such as hydrogen bonds, can also be monitored throughout the simulation to confirm their persistence. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tiu.edu.iq These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

To build a QSAR model, a dataset of compounds with known activities is required. tiu.edu.iq For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates a selection of these descriptors to the observed activity. tiu.edu.iqresearchgate.net

For coumarin derivatives, QSAR models have been developed to predict activities such as α-glucosidase inhibition. acs.org A study on biscoumarins developed a QSAR model that highlighted the importance of specific descriptors related to atomic properties and bond counts. acs.org This model successfully predicted the activity of new derivatives, demonstrating the utility of QSAR in lead optimization. acs.org The applicability domain of a QSAR model is an important concept, defining the chemical space in which the model's predictions are reliable. researchgate.net

In Silico ADMET Predictions and Pharmacokinetic Profiling for Conceptual Development

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools allow for an early assessment of these properties, helping to identify potential liabilities and reduce late-stage failures in drug development. scbdd.comuniroma1.it

A variety of computational models are available to predict key pharmacokinetic parameters. These include predictions for properties like human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. uniroma1.itoptibrium.com Toxicity predictions can flag potential issues such as hERG inhibition (a risk for cardiotoxicity) or mutagenicity. scbdd.com

Drug-likeness is another important concept, often evaluated using rules like Lipinski's Rule of Five. chimicatechnoacta.ru These rules assess whether a compound has physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors and acceptors) that are typical of orally available drugs. Theoretical drug-likeness evaluations have been performed for coumarin derivatives, comparing their calculated properties against those of approved drugs to assess their potential for further development. nih.gov

Table 3: Example of In Silico ADMET and Drug-Likeness Profile for Coumarin Derivatives Data presented for related coumarin compounds to illustrate typical predicted properties.

| Property | Predicted Value/Classification | Importance | Reference |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | Oral Bioavailability (Lipinski's Rule) | nih.gov |

| LogP | < 5 | Oral Bioavailability (Lipinski's Rule) | nih.gov |

| H-bond Donors | < 5 | Oral Bioavailability (Lipinski's Rule) | nih.gov |

| H-bond Acceptors | < 10 | Oral Bioavailability (Lipinski's Rule) | nih.gov |

| Caco-2 Permeability | High | Intestinal Absorption | nih.gov |

| BBB Permeant | No | CNS side effects/targeting | nih.gov |

| CYP2D6 Inhibitor | Yes/No | Drug-drug interactions | scbdd.com |

Emerging Research Directions and Future Perspectives for 7 Octyloxy 2h Chromen 2 One Research

Exploration of Synergistic Effects with Established Bioactive Agents in Cellular Models

An emerging area of research is the investigation of the synergistic effects of 7-(octyloxy)-2H-chromen-2-one with established anticancer drugs. The rationale behind this approach is that combination therapies can potentially enhance treatment efficacy, reduce drug dosages, and overcome resistance. nih.govnih.gov Studies have suggested that coumarin (B35378) derivatives could be used in combination therapy for cancer treatment with the potential for limited side effects. nih.govnih.gov Research in this area often involves treating cancer cell lines with this compound both alone and in combination with known chemotherapeutic agents. The outcomes are typically assessed by measuring cell viability and proliferation to determine if the combined effect is additive or synergistic. For instance, some studies have shown that coumarin derivatives can exhibit synergistic cytotoxic activity with conventional anticancer drugs in various cancer cell lines, including those for leukemia, melanoma, breast cancer, and colon cancer. nih.gov

Investigation of Advanced Drug Delivery Systems and Formulation Concepts (methodological focus)

A significant challenge in translating the potential of this compound into clinical applications is its hydrophobic nature, which can lead to poor solubility and bioavailability. scifiniti.com To address this, researchers are exploring advanced drug delivery systems. These systems aim to improve the delivery of the compound to target sites while minimizing off-target effects. nih.gov

Methodologies being investigated include the encapsulation of this compound into nanocarriers such as polymeric nanocapsules and lipid-based nanoparticles. nih.govresearchgate.net The development of these nanoformulations involves techniques like solvent evaporation and the use of biocompatible polymers. researchgate.net Characterization of these delivery systems is crucial and typically involves determining particle size, zeta potential for stability, and encapsulation efficiency. researchgate.net The goal is to create formulations that can enhance the compound's solubility, protect it from degradation, and potentially facilitate targeted delivery to cancer cells. scifiniti.comnih.gov

Unveiling Novel Biological Activities Beyond Current Cytotoxicity Research

While much of the current research on this compound has centered on its cytotoxic effects against cancer cells, there is a growing interest in exploring other potential biological activities. nih.govresearchgate.net Coumarins as a class are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antioxidant activities. researchgate.netmdpi.comresearchgate.net

Future research will likely delve into whether this compound exhibits such activities. For example, studies may investigate its potential as an antimicrobial agent against various bacterial and fungal strains, including drug-resistant pathogens. mdpi.comchiet.edu.eg Its anti-inflammatory potential could be assessed in cellular models of inflammation by measuring its effect on pro-inflammatory cytokines and other inflammatory markers. nih.gov Furthermore, its antioxidant capacity could be evaluated through various in vitro assays. nih.gov The discovery of novel biological activities would significantly broaden the potential therapeutic applications of this compound.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Insights

To gain a more profound understanding of the mechanisms of action of this compound, researchers are beginning to integrate "omics" technologies into their studies. nih.govrsc.org These high-throughput approaches, including genomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes that occur in cells upon treatment with the compound. nih.govnih.gov

Genomics and Transcriptomics: These technologies can identify changes in gene expression patterns in response to the compound, revealing which cellular pathways are affected. nih.gov

Proteomics: This involves the large-scale study of proteins and can help identify the specific protein targets of this compound.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell and can reveal how the compound alters cellular metabolism. nih.govrsc.orgnih.gov

By integrating data from these different omics platforms, researchers can construct a more complete picture of the compound's mechanism of action, potentially identifying novel targets and biomarkers of response. nih.gov

Derivatization Strategies for Enhancing Selectivity and Overcoming Resistance Mechanisms

Chemical modification, or derivatization, of the this compound structure is a key strategy for improving its therapeutic properties. researchgate.netresearchgate.net The goal of these synthetic efforts is to create new analogs with enhanced selectivity for cancer cells over normal cells and to overcome potential mechanisms of drug resistance. researchmap.jpnih.gov

Structure-activity relationship (SAR) studies are central to this approach, where different functional groups are introduced at various positions on the coumarin scaffold, and the resulting compounds are tested for their biological activity. nih.govacs.org For instance, research has shown that the position and nature of substituents on the coumarin ring can significantly influence cytotoxicity. nih.gov One example of such a strategy is the synthesis of styrylcoumarins through Mizoroki-Heck reactions involving 3-bromo-4-methyl-7-(octyloxy)-2H-chromen-2-one. researchgate.netresearchgate.net These derivatization strategies aim to develop next-generation compounds with improved efficacy and a better safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.